molecular formula C15H14FN3O4S B2932455 (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 2034996-82-0

(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2932455
CAS No.: 2034996-82-0
M. Wt: 351.35
InChI Key: GCIJCIBPPPLGOM-AATRIKPKSA-N
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Description

(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a benzothiadiazole core with a furan ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the reaction of 2-aminobenzenesulfonamide with a suitable fluorinating agent to introduce the fluoro group.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the prop-2-enamide group, converting it to the corresponding amine.

    Substitution: The fluoro group on the benzothiadiazole core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as improved conductivity or enhanced stability.

Mechanism of Action

The mechanism of action of (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluoro group and the benzothiadiazole core may play key roles in binding to these targets, while the furan ring and prop-2-enamide group could modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(6-chloro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a chloro group instead of a fluoro group.

    (2E)-N-(6-methyl-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide imparts unique electronic properties to the compound, potentially enhancing its reactivity and binding affinity compared to its chloro or methyl analogs.

Properties

IUPAC Name

(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S/c1-18-13-8-11(16)12(9-14(13)19(2)24(18,21)22)17-15(20)6-5-10-4-3-7-23-10/h3-9H,1-2H3,(H,17,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIJCIBPPPLGOM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C=CC3=CC=CO3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C(=C2)NC(=O)/C=C/C3=CC=CO3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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